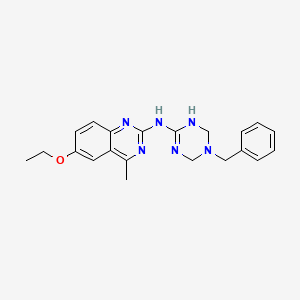![molecular formula C22H29F3N2OS B14940156 2,6-Di-tert-butyl-4-{[2,3,5-trifluoro-6-(propylamino)pyridin-4-yl]sulfanyl}phenol](/img/structure/B14940156.png)
2,6-Di-tert-butyl-4-{[2,3,5-trifluoro-6-(propylamino)pyridin-4-yl]sulfanyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-DI(TERT-BUTYL)-4-{[2,3,5-TRIFLUORO-6-(PROPYLAMINO)-4-PYRIDYL]SULFANYL}PHENOL: is a complex organic compound characterized by its unique structure, which includes tert-butyl groups, trifluoromethyl groups, and a pyridylsulfanyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyridylsulfanyl moiety, potentially converting it to a thiol or sulfide.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in aprotic solvents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce thiols or sulfides.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: In medicine, the compound’s potential therapeutic properties are being investigated. Its ability to modulate biological pathways could lead to the development of new drugs for treating various diseases.
Industry: In industrial applications, the compound is used as an antioxidant in fuels, lubricants, and polymers. It helps to stabilize these materials and extend their shelf life.
作用机制
The mechanism by which 2,6-DI(TERT-BUTYL)-4-{[2,3,5-TRIFLUORO-6-(PROPYLAMINO)-4-PYRIDYL]SULFANYL}PHENOL exerts its effects involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins, while the trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyridylsulfanyl moiety can interact with metal ions and other cofactors, modulating enzyme activity and signaling pathways.
相似化合物的比较
2,6-Di-tert-butylphenol: A simpler analog without the pyridylsulfanyl and trifluoromethyl groups.
4-(Trifluoromethyl)phenol: Lacks the tert-butyl and pyridylsulfanyl groups.
2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant used in food and industrial applications.
Uniqueness: The uniqueness of 2,6-DI(TERT-BUTYL)-4-{[2,3,5-TRIFLUORO-6-(PROPYLAMINO)-4-PYRIDYL]SULFANYL}PHENOL lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both tert-butyl and trifluoromethyl groups enhances its stability and lipophilicity, while the pyridylsulfanyl moiety provides additional sites for interaction with biomolecules and metal ions.
属性
分子式 |
C22H29F3N2OS |
|---|---|
分子量 |
426.5 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-[2,3,5-trifluoro-6-(propylamino)pyridin-4-yl]sulfanylphenol |
InChI |
InChI=1S/C22H29F3N2OS/c1-8-9-26-20-16(24)18(15(23)19(25)27-20)29-12-10-13(21(2,3)4)17(28)14(11-12)22(5,6)7/h10-11,28H,8-9H2,1-7H3,(H,26,27) |
InChI 键 |
RBCSQEVRBOFGHH-UHFFFAOYSA-N |
规范 SMILES |
CCCNC1=NC(=C(C(=C1F)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-butyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B14940075.png)
![N-(2-nitrophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B14940076.png)
![3-[(E)-1H-1,2,4-triazol-5-yldiazenyl]quinoline-2,4(1H,3H)-dione](/img/structure/B14940083.png)
![Tetramethyl 6'-[(3,5-dimethoxyphenyl)carbonyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B14940086.png)

![8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one](/img/structure/B14940089.png)
![2-chloro-N-{(E)-[(3-chloro-4-fluorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-5-nitrobenzamide](/img/structure/B14940100.png)
![2-Amino-7-(4-methoxyphenyl)-1'-methyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B14940113.png)

![3-(4-fluorophenyl)-11-(2-methylphenyl)-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one](/img/structure/B14940120.png)
![1-{3-[2-(2-Furyl)-3H-imidazo[4,5-B]pyridin-3-YL]-1-pyrrolidinyl}-2-propyn-1-one](/img/structure/B14940127.png)
![3-[(E)-(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]-2H-chromene-2,4(3H)-dione](/img/structure/B14940130.png)

![1-cycloheptyl-7-hydroxy-4-(4-propoxyphenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B14940154.png)
